molecular formula C11H23N B13835432 N-butyl-4-methylcyclohexan-1-amine CAS No. 84452-93-7

N-butyl-4-methylcyclohexan-1-amine

Cat. No.: B13835432
CAS No.: 84452-93-7
M. Wt: 169.31 g/mol
InChI Key: PUQXLCMPUVLEAV-UHFFFAOYSA-N
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Description

N-butyl-4-methylcyclohexan-1-amine is a synthetic organic compound belonging to the class of secondary amines featuring a cyclohexane backbone. With the molecular formula C₁₁H₂₃N, this structure incorporates both a 4-methyl and an N-butyl substituent, which can significantly influence its steric and electronic properties. The cyclohexane ring can exist in different conformational states (chair, boat), and the methyl and butyl groups can adopt axial or equatorial positions, leading to a complex stereochemical profile that may include cis/trans isomers . This structural complexity makes it a compound of interest in various research fields. Research Applications and Value: While specific studies on this compound are not available in public literature, its structure suggests several potential research applications. In medicinal chemistry pharmaceutical research , it may serve as a key intermediate or a building block in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) or bioactive compounds . The amine functional group is a common pharmacophore, and the lipophilic nature of the cyclohexane and butyl groups can be tailored to optimize a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. In material science , this amine could be investigated for its properties as a corrosion inhibitor, a surfactant precursor, or a monomer in polymer synthesis. Furthermore, it may find use in chemical synthesis as a catalyst or a ligand in metal-organic complexes . Handling and Safety: As with many organic amines, appropriate safety precautions must be observed. This product is intended For Research Use Only (RUO) and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in a well-ventilated environment, using appropriate personal protective equipment (PPE) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84452-93-7

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

N-butyl-4-methylcyclohexan-1-amine

InChI

InChI=1S/C11H23N/c1-3-4-9-12-11-7-5-10(2)6-8-11/h10-12H,3-9H2,1-2H3

InChI Key

PUQXLCMPUVLEAV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1CCC(CC1)C

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches

Classical and Contemporary Synthesis Pathways

The construction of N-butyl-4-methylcyclohexan-1-amine can be achieved through several strategic approaches, with reductive amination being the most direct and widely employed method. Alternative strategies, such as the alkylation of a pre-existing amine or its incorporation into more complex structures via multicomponent reactions, offer additional synthetic utility.

Reductive Amination Strategies

Reductive amination stands as a cornerstone for the synthesis of amines. This process involves the reaction of a carbonyl compound, in this case, 4-methylcyclohexanone (B47639), with an amine, n-butylamine, in the presence of a reducing agent. The reaction typically proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the final amine product.

Catalytic hydrogenation is a prominent method for the reduction step in reductive amination, utilizing molecular hydrogen as the terminal reductant. This approach is highly atom-economical and is favored in industrial settings for its efficiency and the generation of water as the primary byproduct. The reaction involves the mixing of 4-methylcyclohexanone and n-butylamine with a heterogeneous or homogeneous catalyst under a hydrogen atmosphere.

The choice of catalyst is paramount in determining the efficiency and selectivity of the reductive amination process. Noble metal catalysts, such as palladium on carbon (Pd/C) and platinum-based catalysts, are highly effective due to their high activity, allowing the reaction to proceed under milder conditions. However, their cost can be a significant factor.

Nickel-based catalysts, particularly Raney® Nickel, offer a cost-effective alternative and are widely used in industrial applications. rsc.orgresearchgate.netnih.gov These catalysts often require more forcing reaction conditions (higher temperatures and pressures) but can provide excellent yields. rsc.org The catalytic performance is influenced by the catalyst's preparation method, particle size, and the nature of the support material. nih.gov

Below is a table illustrating the typical influence of catalyst selection on the reductive amination of a cyclohexanone (B45756) derivative.

CatalystSubstrateAmineYield (%)Reference
Pd(OH)₂/g-C₃N₄ButyraldehydeDiisopropylamine>90 nih.gov
Raney® NiParaformaldehydeVarious AminesHigh rsc.org
Ni NanoparticlesCarbonyl CompoundsAmmoniaHigh nih.gov
Raney CoFurfuralAmmonia98.9 researchgate.net

This table presents data from analogous reductive amination reactions to illustrate the effect of different catalysts.

The reaction parameters of pressure and temperature play a critical role in the outcome of the catalytic reductive amination. An increase in hydrogen pressure generally enhances the rate of the hydrogenation of the imine intermediate, which can lead to higher yields and selectivity for the desired secondary amine. Higher pressures can also help to minimize the formation of byproducts from side reactions.

Temperature has a more complex influence. While higher temperatures can increase the reaction rate, they can also promote side reactions, such as the formation of tertiary amines or the reduction of the carbonyl group to an alcohol before amination occurs. researchgate.net Therefore, optimizing the temperature is crucial to maximize the yield and selectivity for this compound. For instance, in the reductive amination of furfural, an optimal temperature was found to be around 120°C, with further increases leading to a decrease in yield. researchgate.net

The following table demonstrates the typical effects of pressure and temperature on the yield of reductive amination reactions.

CatalystPressure (bar)Temperature (°C)Yield (%)Reference
Raney® Ni13-20100-18021-97 researchgate.net
Raney Co10120~98 researchgate.net
VariousHighHighGood to Excellent researchgate.net

This table presents data from analogous reductive amination reactions to illustrate the effects of pressure and temperature.

Alkylation Reactions Utilizing this compound as a Nucleophile

Once synthesized, this compound can serve as a nucleophile in alkylation reactions to produce tertiary amines. This secondary amine can react with various alkylating agents, such as alkyl halides (e.g., methyl iodide), in a nucleophilic substitution reaction. rsc.orglibretexts.org The reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct. However, a common challenge in the alkylation of secondary amines is the potential for over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt. libretexts.org Careful control of stoichiometry and reaction conditions is necessary to achieve selective mono-alkylation.

Recent advancements in this area include the use of catalytic systems, such as copper metallaphotoredox catalysis, which can facilitate the N-alkylation of a wide range of N-nucleophiles with alkyl bromides under mild conditions.

Multicomponent Reactions Incorporating the Cyclohexylamine (B46788) Scaffold

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. wikipedia.orgnih.gov The cyclohexylamine scaffold, as would be formed from 4-methylcyclohexanone and n-butylamine, can be a key component in well-known MCRs such as the Ugi and Passerini reactions.

The Ugi four-component reaction (U-4CR) involves a ketone (4-methylcyclohexanone), an amine (n-butylamine), an isocyanide, and a carboxylic acid to produce an α-acylamino amide. wikipedia.orgnih.govnih.gov This reaction is highly versatile and atom-economical, typically proceeding with high yields in polar solvents like methanol (B129727) or ethanol. wikipedia.org

The Passerini three-component reaction (P-3CR) combines a ketone (4-methylcyclohexanone), an isocyanide, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction is generally favored in aprotic solvents. wikipedia.orgorganic-chemistry.org While the amine component is not directly incorporated into the main product of a classical Passerini reaction, variations exist, and the resulting products can be further modified.

The use of the 4-methylcyclohexanone and n-butylamine combination in these MCRs would lead to the formation of complex, highly functionalized molecules incorporating the N-butyl-4-methylcyclohexyl moiety, demonstrating the utility of this scaffold in diversity-oriented synthesis.

Novel Synthetic Route Development and Optimization

The primary and most direct route to this compound is the reductive amination of 4-methylcyclohexanone with n-butylamine. wikipedia.org This reaction involves the formation of an intermediate imine or enamine, which is then reduced to the final secondary amine. wikipedia.org Optimization of this synthesis focuses on the choice of reducing agent, catalyst, and reaction conditions to maximize yield and purity.

Novel developments in this area are geared towards the use of more efficient and selective catalytic systems. For instance, various metal catalysts can be employed for the hydrogenation step. wikipedia.org The choice of catalyst can significantly impact the reaction's efficiency and the diastereomeric outcome.

Table 1: Comparison of Potential Catalytic Systems for the Reductive Amination of 4-methylcyclohexanone with n-butylamine

Catalyst System Reducing Agent Typical Conditions Potential Advantages
Palladium on Carbon (Pd/C) Hydrogen Gas (H₂) Moderate temperature and pressure High activity, good yields
Platinum on Carbon (Pt/C) Hydrogen Gas (H₂) Moderate temperature and pressure High activity, potential for different diastereoselectivity
Raney Nickel (Ra-Ni) Hydrogen Gas (H₂) High temperature and pressure Cost-effective, high activity
Sodium borohydride (B1222165) (NaBH₄) Sodium borohydride Methanol, room temperature Mild conditions, no high-pressure equipment needed
Sodium cyanoborohydride (NaBH₃CN) Sodium cyanoborohydride Methanol, acidic pH Selective for imine reduction over the ketone

This table presents potential systems based on general principles of reductive amination; specific performance for this compound would require empirical validation.

Stereoselective Synthesis of this compound

The structure of this compound contains two stereocenters at positions 1 and 4 of the cyclohexane (B81311) ring. This gives rise to the possibility of cis and trans diastereomers, each of which can exist as a pair of enantiomers. The development of stereoselective synthetic methods is therefore of significant interest.

Diastereoselective Synthesis Approaches

Diastereoselectivity in the synthesis of this compound is primarily controlled during the reduction of the imine intermediate formed from 4-methylcyclohexanone and n-butylamine. The approach of the reducing agent to the imine can be influenced by the steric hindrance of the methyl group at the 4-position and the N-butyl group.

The choice of reducing agent and reaction conditions can direct the synthesis towards either the cis or the trans isomer. For example, sterically bulky reducing agents may preferentially attack from the less hindered face of the imine, leading to a higher proportion of one diastereomer. Conversely, smaller reducing agents under thermodynamic control might favor the more stable diastereomer. A visible-light-enabled [4 + 2] cycloaddition has been developed for the synthesis of functionalized cyclohexylamine derivatives with excellent diastereoselectivities. nih.gov

Enantioselective Synthesis Methodologies

Enantioselective synthesis aims to produce a single enantiomer of a specific diastereomer. This is often achieved through the use of chiral catalysts or reagents that can differentiate between the two prochiral faces of the imine intermediate. While specific examples for this compound are not prevalent in the literature, principles from asymmetric reductive amination are directly applicable. wikipedia.org

Chiral Auxiliary-Mediated Synthesis

In this approach, a chiral auxiliary is temporarily attached to either the amine or the ketone. This auxiliary directs the stereochemical outcome of the key bond-forming step. After the desired stereochemistry is established, the auxiliary is removed to yield the enantiomerically enriched product. For the synthesis of this compound, a chiral auxiliary could be appended to the n-butylamine prior to the reductive amination step.

Organocatalytic and Biocatalytic Strategies (e.g., Reductive Aminases)

Modern synthetic chemistry has seen a surge in the use of organocatalysis and biocatalysis for stereoselective transformations. Reductive aminases (RedAms) are a class of enzymes that can catalyze the asymmetric reductive amination of ketones with high enantioselectivity. researchgate.netd-nb.info These enzymes offer a promising route to chiral amines under mild, aqueous conditions. rsc.org

The process would involve the direct reaction of 4-methylcyclohexanone and n-butylamine in the presence of a suitable reductive aminase and a cofactor, typically NADH or NADPH. rsc.org The enzyme's active site would orient the substrates in a way that leads to the formation of a single stereoisomer of this compound. The discovery and engineering of RedAms have expanded the toolbox for producing chiral amines for various applications. nih.govfrontiersin.org

Table 2: Potential Biocatalytic Approaches for the Synthesis of this compound

Biocatalytic Method Enzyme Class Principle Potential Outcome
Asymmetric Reductive Amination Reductive Aminase (RedAm) Direct conversion of 4-methylcyclohexanone and n-butylamine. High enantiomeric and diastereomeric excess of a specific stereoisomer. researchgate.net
Kinetic Resolution Lipase (B570770) Acylation of racemic this compound. Separation of enantiomers, yielding one enantiomer in high purity.

This table outlines potential biocatalytic strategies; the identification of a specific enzyme with high activity and selectivity for this compound would be required.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key considerations include:

Atom Economy: Reductive amination is an inherently atom-economical reaction, as the majority of the atoms from the starting materials are incorporated into the final product. wikipedia.org

Use of Catalysis: The use of catalytic reducing agents, especially those that can be recycled and reused, is preferred over stoichiometric reagents. Biocatalysts, such as reductive aminases, are particularly advantageous as they are biodegradable and operate under mild conditions. rsc.org

Benign Solvents: The development of synthetic routes that utilize water or other environmentally benign solvents is a key goal of green chemistry. Biocatalytic reactions are often performed in aqueous media. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Biocatalytic methods and some modern catalytic systems can operate under these mild conditions. nih.gov

By focusing on these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Solvent-Free or Environmentally Benign Solvent Systems

Traditional chemical syntheses often rely on volatile organic solvents, which contribute to environmental pollution and pose health and safety risks. Consequently, a significant focus in the synthesis of this compound has been the move towards solvent-free conditions or the use of environmentally benign solvent systems.

Solvent-free reductive amination offers several advantages, including reduced waste, lower costs, and simplified purification processes. researchgate.neted.govresearchgate.netdntb.gov.ua These reactions are typically carried out by physically mixing the reactants, often with a solid catalyst. The reaction between an amine and a ketone to form an imine, the first step in reductive amination, can often proceed without a solvent. researchgate.net The subsequent reduction can then be carried out using a reducing agent, also under solvent-free conditions. researchgate.net

Where solvents are necessary, the focus shifts to green alternatives. Water is an ideal solvent due to its non-toxic and non-flammable nature. However, the low solubility of organic reactants can be a challenge. To overcome this, biocatalytic approaches using enzymes like imine reductases (IREDs) have been developed. These enzymes can function effectively in aqueous media under mild conditions of temperature and pH. nih.govnih.govresearchgate.netacademie-sciences.frresearchgate.netresearchgate.net

Another approach involves the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors. DES are non-volatile, non-flammable, and often biodegradable, making them attractive green solvent alternatives.

Data on Solvent Systems for Analogous Reductive Aminations:

Catalyst System Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Ni/NiO@C Solvent-free 100 24 >95 (Analogous system)
HBpin Solvent-free Room Temp. 1 92 rsc.org
IRED from Streptomyces sp. Aqueous Buffer (pH 8.5) 30 24 >99 nih.govnih.gov

Atom Economy and Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. whiterose.ac.ukmdpi.comwiley-vch.de The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product.

C₇H₁₂O (4-methylcyclohexanone) + C₄H₁₁N (n-butylamine) + [Reducing Agent] → C₁₁H₂₃N (this compound) + Byproducts

The choice of reducing agent significantly impacts the atom economy. Reductions using molecular hydrogen (H₂) as the reductant are highly atom-economical, as the only byproduct is water, which is formed from the oxygen atom of the ketone. In this ideal case, the atom economy approaches 100%.

Theoretical Atom Economy Calculation (with H₂ as reductant):

Formula Weight of Reactants:

4-methylcyclohexanone (C₇H₁₂O): 112.17 g/mol

n-butylamine (C₄H₁₁N): 73.14 g/mol

Hydrogen (H₂): 2.02 g/mol

Total Mass of Reactants: 112.17 + 73.14 + 2.02 = 187.33 g/mol

Formula Weight of Product:

this compound (C₁₁H₂₃N): 169.31 g/mol

Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100

Atom Economy = (169.31 / 187.33) x 100 ≈ 90.4%

In contrast, the use of metal hydrides like sodium borohydride (NaBH₄) leads to a lower atom economy due to the generation of inorganic salt byproducts.

Reaction Mass Efficiency (RME) is another important metric that considers the actual yield of the product, the stoichiometry of the reactants, and the mass of all materials used in the reaction, including solvents and catalysts. whiterose.ac.ukresearchgate.net Maximizing RME involves not only choosing an atom-economical reaction but also optimizing reaction conditions to achieve high yields and minimize the use of auxiliary substances.

Waste Minimization Strategies

Minimizing waste is a critical aspect of green synthetic methodologies. Several strategies are employed in the synthesis of this compound to reduce waste generation.

Catalyst Selection and Recycling: The use of heterogeneous catalysts is a key strategy for waste minimization. These catalysts can be easily separated from the reaction mixture by filtration and can often be reused multiple times without significant loss of activity. This eliminates the need for complex separation processes and reduces catalyst waste. Examples of such catalysts for analogous reactions include copper-based catalysts like Cu-Cr-La/γ-Al₂O₃ and cobalt-based composites. mdpi.comresearchgate.net

Biocatalysts, such as imine reductases, are also highly effective in this regard. nih.govnih.govresearchgate.netacademie-sciences.frresearchgate.netresearchgate.net They are biodegradable and operate under mild conditions, reducing energy consumption and the formation of degradation byproducts.

Process Intensification: Techniques such as continuous flow chemistry can be employed to intensify the synthesis process. Flow reactors offer better control over reaction parameters, leading to higher yields and selectivities, and can reduce waste by minimizing side reactions.

By implementing these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly, aligning with the modern demands of the chemical industry.

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Amine Reactivity

The reactivity of the amine moiety is central to the compound's chemical profile, governing its interactions in nucleophilic attacks and its susceptibility to hydrogen abstraction.

The nitrogen atom in N-butyl-4-methylcyclohexan-1-amine possesses a lone pair of electrons, rendering it nucleophilic. The general trend for amine nucleophilicity increases with basicity, following the order of primary amines being less nucleophilic than secondary amines. masterorganicchemistry.com However, the reactivity is also tempered by steric hindrance. In this case, the butyl group and the 4-methylcyclohexyl group are both sterically bulky, which can impede the nitrogen's access to electrophilic centers compared to less substituted amines. masterorganicchemistry.com

Table 1: Comparison of Basicity and Nucleophilicity in Amines

Amine Type Basicity (pKaH) General Nucleophilicity Trend Steric Hindrance
Ammonia (NH₃) Primary 9.25 Base Low
n-Propylamine Primary 10.71 More Nucleophilic Low
Diethylamine Secondary 10.93 More Nucleophilic than Primary Moderate
Triethylamine Tertiary 10.75 Less Nucleophilic than Secondary High
tert-Butylamine Primary 10.68 Low Nucleophilicity for a Primary Amine High

| This compound | Secondary | ~10.5-11.0 (estimated) | Strong, but sterically hindered | Significant |

This table illustrates general trends in amine reactivity. Data is for representative compounds.

The cyclohexane (B81311) ring of this compound is a saturated hydrocarbon and is therefore generally unreactive toward electrophiles. Its primary mode of reaction involves radical pathways. These reactions are typically initiated by the abstraction of a hydrogen atom from one of the ring's carbon atoms, generating a cyclohexyl radical. This radical intermediate can then participate in a variety of subsequent reactions, such as oxidation or halogenation, depending on the reaction conditions. The presence of the methyl group at the 4-position and the amino group at the 1-position can influence the regioselectivity of hydrogen abstraction based on the stability of the resulting radical.

Hydrogen abstraction from this compound can occur at several positions: the N-H bond, the α-C-H bonds on the butyl group, and the α-C-H bond on the cyclohexane ring. Time-resolved kinetic studies on reactions between various amines and oxygen-centered radicals reveal distinct selectivities. nih.gov

For instance, the cumyloxyl radical (CumO•) shows a preference for abstracting α-C-H hydrogens over N-H hydrogens in secondary amines. nih.gov Conversely, the benzyloxyl radical (BnO•) abstracts N-H hydrogens from primary and secondary amines at a significantly higher rate. nih.gov This difference in reactivity is attributed to the formation of a hydrogen-bonded pre-reaction complex between the benzyloxyl radical and the amine. nih.gov For this compound, this implies that the reaction pathway can be tuned by the choice of radical initiator.

Table 2: Relative Rate Constants (kH) for Hydrogen Abstraction by Radicals

Amine Type Radical Site of Abstraction Relative Reactivity
Tertiary CumO• α-C-H High
Secondary CumO• α-C-H > N-H Moderate
Primary CumO• α-C-H > N-H Low
Tertiary BnO• α-C-H Moderate
Secondary BnO• N-H ≈ α-C-H High

Source: Adapted from kinetic studies on alkylamines. nih.gov

Detailed Studies of C-N Bond Formation and Cleavage

The formation and breaking of the carbon-nitrogen bond are fundamental transformations for this compound, defining its synthesis and potential degradation or derivatization pathways.

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing amines like this compound. wikipedia.orgorganicreactions.orglibretexts.org This compound can be formed, for example, by the intermolecular reaction of 4-methylcyclohexylamine (B30895) with 1-butene (B85601) or butylamine (B146782) with 4-methylcyclohexene.

These reactions typically require a catalyst, which can range from alkali metals to transition metals and photocatalysts. organicreactions.orgnih.gov The mechanism and regioselectivity (Markovnikov vs. anti-Markovnikov addition) are highly dependent on the catalytic system used. libretexts.orgacs.org

Alkali/Alkaline Earth Metals: These catalysts typically operate via a metal-amido intermediate that undergoes nucleophilic attack on the alkene. acs.org For aliphatic alkenes, this generally leads to the Markovnikov product.

Photocatalytic Systems: Recent advances have utilized iridium photocatalysts in the presence of an aryl thiol hydrogen atom donor to achieve intermolecular anti-Markovnikov hydroamination of unactivated olefins with primary alkyl amines. nih.gov This process proceeds through an aminium radical cation intermediate at room temperature under visible light, offering high selectivity for the anti-Markovnikov product, which in a relevant synthesis would place the nitrogen at the terminal carbon of an alkene. nih.gov

Table 3: Regioselectivity in Catalytic Hydroamination of Alkenes

Catalyst System Amine Type Alkene Type Predominant Regioselectivity Mechanism
Alkali Metals (e.g., Li) Alkylamines Aliphatic Markovnikov Nucleophilic Addition
Rare Earth Metals Alkylamines Aromatic Anti-Markovnikov Nucleophilic Addition

Source: Based on general principles and specific studies of hydroamination. nih.govacs.org

As a secondary amine, this compound is a potent nucleophile in various substitution reactions.

SN1 and SN2 Reactions: The amine can react with alkyl halides via nucleophilic substitution. With primary alkyl halides, the reaction proceeds readily through an SN2 mechanism. vedantu.com With tertiary alkyl halides, the SN1 pathway is favored, though the basicity of the amine can also promote E2 elimination as a competing reaction. Reactions with secondary alkyl halides can proceed via a mixture of SN2 and E2 pathways. vedantu.com

Nucleophilic Aromatic Substitution (SNAr): this compound can act as a nucleophile in SNAr reactions, displacing a leaving group on an electron-deficient aromatic ring. d-nb.info These reactions proceed via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The reaction rate is enhanced by the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho and para to the leaving group. Kinetic studies show that such reactions can be catalyzed by a second molecule of the amine. nih.gov

Table 4: List of Compounds

Compound Name
This compound
4-methylcyclohexylamine
1-butene
Butylamine
4-methylcyclohexene
Ammonia
n-Propylamine
Diethylamine
Triethylamine

Catalytic Reaction Mechanisms involving this compound

This compound can act as a ligand in transition metal catalysis. The nitrogen atom's lone pair of electrons can coordinate to a metal center, influencing its electronic properties and steric environment. This can, in turn, affect the catalytic activity and selectivity of the metal complex in various organic transformations, such as cross-coupling reactions, hydrogenations, or olefin polymerization. acs.orgmdpi.com The combination of a secondary amine with a transition metal can create a cooperative catalytic system. organic-chemistry.orgnih.govresearchgate.net For instance, in reactions involving aldehydes or ketones, the amine can form an enamine or iminium ion, which then interacts with the metal catalyst in a synergistic fashion. organic-chemistry.orgacs.org

The butyl and 4-methylcyclohexyl groups provide a specific steric bulk that can be beneficial for creating a chiral pocket around the metal center, potentially inducing asymmetry in the products. The specific stereoisomer (cis or trans) of the amine ligand would be expected to lead to different stereochemical outcomes in asymmetric catalysis.

In the realm of organocatalysis, secondary amines are well-established catalysts. This compound can function as a catalyst, particularly in reactions that proceed through enamine or iminium ion intermediates. acs.orgorganic-chemistry.orgacs.org For example, it can catalyze the alpha-functionalization of aldehydes and ketones. In these reactions, the amine first condenses with the carbonyl compound to form a nucleophilic enamine. This enamine then reacts with an electrophile. Subsequent hydrolysis regenerates the carbonyl compound and the amine catalyst.

Furthermore, this compound can act as a co-catalyst, often in conjunction with a chiral acid. In such systems, the achiral amine is a necessary component of the catalytic cycle, while the chiral acid is responsible for inducing enantioselectivity. organic-chemistry.orgacs.orgcapes.gov.br This dual catalytic approach has been successfully applied to complex cascade reactions for the synthesis of other chiral amines. organic-chemistry.orgresearchgate.net

Influence of Reaction Conditions on Mechanisms

The choice of solvent can dramatically alter the course of reactions involving this compound. Polar protic solvents, such as water or ethanol, can stabilize charged intermediates like carbocations and ammonium (B1175870) ions, thus favoring E1 or SN1 pathways. They can also participate in hydrogen bonding with the amine, affecting its nucleophilicity and basicity.

Polar aprotic solvents, like DMSO or DMF, are good at solvating cations but not anions, which can enhance the reactivity of anionic nucleophiles or bases used in conjunction with the amine. Nonpolar solvents, such as toluene (B28343) or hexane, are often used in organocatalytic reactions where the formation of specific, less-solvated intermediates is desired to achieve high selectivity. researchgate.netorganic-chemistry.org The solubility of the amine and other reactants is also a critical factor determined by the solvent. chemeo.com

Table 2: Hypothetical Solvent Effects on a Reaction Rate

This table provides an illustrative example of how solvent polarity might affect the relative rate of a hypothetical SN2 reaction where this compound acts as a nucleophile.

SolventDielectric Constant (approx.)Relative Rate
Hexane1.91
Toluene2.45
Diethyl Ether4.320
Acetone211,000
Acetonitrile3750,000
Dimethyl sulfoxide (B87167) (DMSO)471,000,000

Temperature is a critical parameter that governs both the rate of reaction (kinetics) and the position of equilibrium (thermodynamics). nih.gov According to the Arrhenius equation, reaction rates generally increase with temperature due to the higher kinetic energy of molecules leading to more frequent and energetic collisions. However, the selectivity of a reaction can either increase or decrease with temperature. For reactions with competing pathways that have different activation energies, a change in temperature can alter the product ratio.

For equilibrium processes, such as the formation of an enamine or the protonation of the amine, Le Chatelier's principle applies. If the reaction is exothermic, increasing the temperature will shift the equilibrium towards the reactants, and vice versa for an endothermic reaction. Thermodynamic studies on similar amines, like cyclohexylamine (B46788), show that temperature can influence the equilibrium between different products, for instance, in disproportionation reactions. icm.edu.plresearchgate.net Therefore, precise temperature control is essential for achieving desired outcomes in reactions involving this compound.

Lack of Specific Research Data Precludes Article Generation on this compound

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific research findings and quantitative data concerning the steric and electronic effects of substituents on the reaction pathways of the chemical compound this compound. Despite extensive investigation into related areas, detailed studies focusing on the interplay of the n-butyl group and the 4-methyl substituent in this particular molecule are not publicly available.

Therefore, it is not possible to generate a scientifically accurate and detailed article on the "" of this compound, specifically for the subsection "3.4.3. Steric and Electronic Effects of Substituents on Reaction Pathways," that would meet the required standards of detail, including data tables and in-depth research findings.

The performed search encompassed various academic and patent databases, seeking information on the reactivity, reaction kinetics, and mechanistic studies of this compound and its close analogs. While general principles of steric hindrance and electronic effects in aliphatic amines and substituted cyclohexanes are well-documented, applying these generalities to a specific, unstudied molecule without experimental data would be speculative and would not adhere to the standards of scientific accuracy.

For instance, searches for kinetic data, such as in Hammett-Taft analyses, or thermodynamic data for conformational isomers of this compound did not yield specific results. rsc.orgnih.gov Information on the reactivity of closely related compounds, such as 4-methylcyclohexylamine, is available in a general sense, but lacks the specific comparative data needed to detail the influence of the N-butyl substituent. nih.gov

Without dedicated research on this compound, any attempt to construct the requested article section would be theoretical and could not be substantiated with the requisite "Detailed research findings" and "Data tables." The generation of a professional and authoritative article, as instructed, is contingent on the availability of such specific scientific evidence.

Should peer-reviewed studies on the reaction mechanisms and physical organic properties of this compound be published in the future, the creation of the requested article would then become feasible.

Stereochemical Investigations and Conformational Analysis

Stereoisomerism and Diastereomerism of N-butyl-4-methylcyclohexan-1-amine

The presence of multiple substituents on the cyclohexane (B81311) ring gives rise to several stereoisomers of this compound.

Cis-Trans Isomerism on the Cyclohexane Ring

The relative orientation of the N-butylamino and methyl groups on the cyclohexane ring leads to the formation of cis and trans diastereomers. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. libretexts.org These geometric isomers are distinct compounds and cannot be interconverted through bond rotation due to the cyclic nature of the structure. libretexts.org The separation and synthesis of specific isomers, such as cis-4-methylcyclohexylamine and trans-4-methylcyclohexylamine, have been subjects of chemical research. google.comgoogle.com

The stability of these isomers is influenced by the steric interactions between the substituents. Generally, the trans isomer, where both bulky groups can potentially occupy equatorial positions, is more stable than the cis isomer, where one group is forced into a more sterically hindered axial position.

Chirality at Substituted Carbons and Nitrogen

This compound possesses two potential chiral centers: the C1 carbon atom bonded to the amino group and the C4 carbon atom bonded to the methyl group. A carbon atom is considered a stereocenter if it is bonded to four different groups. purdue.edu

C1 Carbon: This carbon is attached to a hydrogen atom, the N-butylamino group, and two different paths around the cyclohexane ring (one leading to the C4-methyl group and the other away from it). This makes C1 a chiral center.

C4 Carbon: Similarly, the C4 carbon is bonded to a hydrogen atom, a methyl group, and two different pathways around the ring, rendering it a chiral center as well.

Furthermore, the nitrogen atom of the N-butylamino group can also be considered a chiral center if the three groups attached to it (the butyl group, the cyclohexyl ring, and a lone pair of electrons) and the barrier to nitrogen inversion is high enough to allow for the isolation of separate enantiomers. However, for most amines at room temperature, nitrogen inversion is rapid, meaning the enantiomers interconvert quickly. researchgate.net

Conformational Analysis of the Cyclohexane Ring

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. libretexts.org The substituents on the ring can occupy either axial or equatorial positions. libretexts.org

Chair Conformation Preferences and Dynamics

The chair conformation is the most stable arrangement for a cyclohexane ring. lumenlearning.com The ring can undergo a process called a "ring flip," where one chair conformation converts into another. wikipedia.org During this flip, axial substituents become equatorial, and equatorial substituents become axial. masterorganicchemistry.com For this compound, the two chair conformations for a given isomer (cis or trans) are not of equal energy due to the different steric environments of the substituents. libretexts.org

Axial-Equatorial Equilibria of the N-butyl and Methyl Substituents

Substituents on a cyclohexane ring generally prefer the more spacious equatorial position to minimize steric strain caused by 1,3-diaxial interactions. lumenlearning.comlibretexts.org An axial substituent experiences steric hindrance from the two other axial hydrogens on the same side of the ring. libretexts.org

For trans-N-butyl-4-methylcyclohexan-1-amine, the most stable conformation will have both the N-butyl and methyl groups in equatorial positions. The alternative chair conformation, with both groups in axial positions, would be significantly less stable due to substantial 1,3-diaxial interactions.

In the case of cis-N-butyl-4-methylcyclohexan-1-amine, one substituent must be axial while the other is equatorial. libretexts.org The equilibrium will favor the conformation where the larger group, the N-butylamino group, occupies the equatorial position to minimize steric strain. libretexts.org The energy difference between the axial and equatorial conformations is known as the A-value. The larger the substituent, the greater its A-value and the stronger its preference for the equatorial position.

The relative stability of conformers is influenced by the interplay of steric repulsion and London dispersion forces. ua.esrsc.org While steric hindrance disfavors the axial position, attractive dispersion forces can sometimes play a stabilizing role.

Below is a table summarizing the general principles of substituent positions in disubstituted cyclohexanes:

Isomer TypeSubstituent Positions in the More Stable Chair Conformation
trans-1,4Both equatorial
cis-1,4One axial, one equatorial

Ring Puckering and Inversion Barriers

The cyclohexane ring is not perfectly rigid and exhibits puckering. The energy barrier for the ring flip from one chair conformation to another, passing through higher-energy transition states like the half-chair and boat conformations, is approximately 10-11 kcal/mol for cyclohexane. libretexts.orgwikipedia.org The presence of substituents can influence this barrier.

The rate of ring inversion is rapid at room temperature, leading to a time-averaged spectrum in techniques like NMR spectroscopy. wikipedia.org However, at lower temperatures, the interconversion can be slowed down enough to observe the individual conformers.

Intramolecular Interactions Influencing Conformation

The stability of the various conformations of this compound is governed by a delicate balance of several intramolecular interactions. These include steric, electronic, and potential hydrogen bonding effects.

The preference for a substituent to occupy the more spacious equatorial position on a cyclohexane ring over the sterically congested axial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. wikipedia.org Larger A-values signify a greater steric bulk and a stronger preference for the equatorial position. wikipedia.org

For disubstituted cyclohexanes like this compound, the steric effects of both substituents are cumulative. libretexts.org The most stable conformation will be the one that minimizes steric strain, typically by placing the largest group in an equatorial position. libretexts.orglibretexts.org In the case of the trans-1,4-isomer, one chair conformation can accommodate both the methyl and the N-butylamino groups in equatorial positions (diequatorial), resulting in a highly stable arrangement. The alternative chair form would force both groups into sterically unfavorable axial positions (diaxial), a state of high energy. umn.edu

Table 1: Conformational Free Energy (A-values) for Cyclohexane Substituents

SubstituentA-value (kcal/mol)
-CH₃ (Methyl)1.70 - 1.8 oregonstate.edumasterorganicchemistry.com
-CH₂CH₃ (Ethyl)1.75 - 2.0 ubc.camasterorganicchemistry.com
-CH(CH₃)₂ (Isopropyl)2.15 - 2.2 ubc.camasterorganicchemistry.com
-C(CH₃)₃ (tert-Butyl)>4.5 umn.eduoregonstate.edu
-NH₂1.2 - 1.8 ubc.ca
-NH(CH₃)1.0 ubc.ca
-N(CH₃)₂2.1 ubc.ca

This table presents A-values, which quantify the energy difference between axial and equatorial conformations for a given substituent on a cyclohexane ring. masterorganicchemistry.com

The N-butylamino group contains a secondary amine with a hydrogen atom available for hydrogen bonding. In specific orientations, this N-H group could potentially form an intramolecular hydrogen bond. While such bonding is more commonly observed between molecules (intermolecular), the possibility exists for an intramolecular interaction, for example, between the axial N-H of the amino group and the electron cloud of axial C-H bonds at the C-3 and C-5 positions. However, this interaction is generally considered a form of steric strain (1,3-diaxial interaction) rather than a stabilizing hydrogen bond. masterorganicchemistry.com More significant intramolecular hydrogen bonding can occur in molecules where a suitable acceptor atom is present and the geometry allows for the formation of a stable five- or six-membered ring, a condition not readily met in this compound itself. nih.gov

Experimental and Theoretical Approaches to Stereochemical Elucidation

Determining the specific stereochemistry and conformational preferences of this compound requires a combination of experimental techniques and computational modeling. sapub.org

Since both the cis and trans isomers of this compound are chiral, their racemic mixtures can be separated into individual enantiomers through chiral resolution. wikipedia.org Common methods applicable to amines include:

Diastereomeric Salt Formation: This classic method involves reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid or mandelic acid. wikipedia.org This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

Enzymatic Resolution: Lipases are enzymes capable of catalyzing reactions with high enantioselectivity. google.comsigmaaldrich.com In a process called kinetic resolution, a lipase (B570770) can be used to selectively acylate one enantiomer of the amine from the racemic mixture, using an alkyl ester as the acyl donor. google.com The resulting amide can then be separated from the unreacted amine enantiomer, effectively resolving the mixture.

Spectroscopic techniques are indispensable for determining the structure and stereochemistry of cyclohexane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for conformational analysis. youtube.comacs.org

Chemical Shift: The chemical shift of protons attached to the cyclohexane ring is highly dependent on their orientation. Generally, axial protons are shielded by the C-C single bonds and resonate at a higher field (lower ppm) compared to their equatorial counterparts. youtube.com Similarly, the carbon of a substituent in the axial position is typically shielded and appears at a higher field in the ¹³C NMR spectrum than when it is in the equatorial position.

Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons (vicinal coupling) depends on the dihedral angle between them. The large coupling constant observed for axial-axial (J_ax-ax) proton interactions (typically 8-13 Hz) is a clear indicator of their relative orientation. In contrast, axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are much smaller (typically 2-5 Hz). By analyzing these coupling patterns, the preferred conformation and the orientation of substituents can be determined.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present, such as the N-H stretch of the secondary amine. It can also provide clues about hydrogen bonding. A free N-H stretch typically appears as a sharp band, whereas a hydrogen-bonded N-H stretch is broader and shifted to a lower frequency. This could be used to study intermolecular interactions or, if present, intramolecular hydrogen bonding. acs.org

Computational Prediction of Stable Conformers of this compound

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific computational studies focused on the stable conformers of this compound. While computational analysis is a powerful tool for predicting the three-dimensional structures and relative stabilities of molecules, it appears that this particular compound has not been the subject of such published research.

Computational chemistry methods, such as Density Functional Theory (DFT) and various molecular mechanics force fields, are commonly employed to investigate the conformational landscapes of substituted cyclohexanes. These studies typically identify the most stable chair and twist-boat conformations, along with the energetic penalties associated with various axial and equatorial substituent orientations. For a molecule like this compound, a computational study would be expected to elucidate the preferred orientations of both the 4-methyl group and the N-butylamino group on the cyclohexane ring, as well as the rotational conformers of the N-butyl chain itself.

Although direct research on this compound is not available, general principles of conformational analysis of cyclohexane derivatives can be applied to hypothesize its likely conformational preferences. It is well-established that in monosubstituted cyclohexanes, a substituent generally prefers the equatorial position to minimize steric strain. In disubstituted cyclohexanes, the conformational equilibrium is determined by the relative steric demands of both substituents.

In the case of this compound, both the methyl and the N-butylamino groups can exist in either an axial or an equatorial position, leading to cis and trans diastereomers, each with their own set of conformers. A computational study would typically calculate the relative energies of these various conformations to determine the most stable arrangements.

Given the lack of specific data, a detailed quantitative analysis, including a data table of conformer energies and populations, cannot be provided at this time. Further experimental and computational research would be necessary to accurately characterize the conformational behavior of this compound.

No specific search results were found for "this compound" within the context of the requested theoretical and computational chemistry studies. The search results provided information on related but distinct molecules like "N-butyl-N-methylbutan-1-amine;cyclohexanamine" and "Butylcyclohexane", or discussed the application of the requested theoretical methods to other classes of compounds.

Therefore, it is not possible to generate a scientifically accurate article on "this compound" focusing on the specified outline and subsections based on the available search results. To fulfill the user's request, targeted computational chemistry studies on "this compound" would need to be performed and published.

Theoretical and Computational Chemistry Studies

Simulation of Spectroscopic Properties

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts (δ), aiding in spectral assignment and validation of molecular structures. uq.edu.autifrh.res.in The process typically involves geometry optimization of the molecule followed by the calculation of magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

Table 1: Illustrative Experimental 13C NMR Chemical Shifts for Cyclohexylamine (B46788)

AtomChemical Shift (ppm)
C1 (CH-NH₂)53.07
C2/C633.08
C3/C526.54
C427.03

Source: Biological Magnetic Resonance Bank (BMRB) entry bmse000451. bmrb.io Data recorded in D₂O.

Computational models would aim to reproduce these values. The prediction process involves calculating the isotropic shielding constants (σ) for a reference compound (e.g., tetramethylsilane, TMS) and the target molecule. The chemical shift is then determined relative to the reference. Linear regression analysis comparing calculated and experimental shifts for a set of related molecules can further improve the accuracy of the predictions. wikipedia.org

UV-Vis Absorption and Emission Spectroscopy Modeling

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. Computational methods, most notably Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict UV-Vis absorption spectra. fiveable.memdpi.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For a molecule like N-butyl-4-methylcyclohexan-1-amine, which is a saturated secondary amine, the primary electronic transitions are expected to be of the n → σ* type. These transitions involve the excitation of a non-bonding electron from the nitrogen lone pair into an anti-bonding sigma orbital. Such transitions are typically found in the vacuum UV region (below 200 nm) and are often not observed in standard UV-Vis spectroscopy. researchgate.net

Computational modeling can confirm the energy of these transitions. The TD-DFT method calculates the excitation energies from the ground state to various excited states. mdpi.com While specific computational data for this compound is scarce, studies on other aliphatic amines confirm that their main absorption bands lie in the far UV. The presence of substituents or solvents can cause a small shift (solvatochromic shift) in the absorption wavelength, which can also be modeled computationally. nih.gov

Table 2: General Absorption Maxima for Aliphatic Amines

Amine TypeTransitionTypical λmax (nm)
Primaryn → σ~170-190
Secondaryn → σ~190-200
Tertiaryn → σ*~195-205

Note: This table presents generalized data for illustrative purposes.

Mechanistic Pathways and Transition State Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally.

The Potential Energy Surface (PES) is a fundamental concept in chemistry that maps the energy of a molecular system as a function of its geometry. researchgate.net Exploring the PES allows for the identification of stable conformers (energy minima) and the transition states that connect them (saddle points). For a flexible molecule like this compound, with its rotatable bonds and ring structure, conformational analysis is crucial.

A common technique is a "relaxed" PES scan, where one or more internal coordinates (like a dihedral angle) are systematically varied, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure. researchgate.net For this compound, key dihedral angles would include those around the C-N bond and the C-C bonds of the butyl group. This would reveal the rotational barriers and the relative energies of different conformers, such as those arising from the axial vs. equatorial position of the N-butylamino group and the various orientations of the butyl chain. Studies on similar systems, like alanine (B10760859) dipeptide, demonstrate the utility of PES scans in understanding conformational preferences. nih.gov

Computational chemistry can provide quantitative predictions of reaction rates and thermodynamic stabilities. bmrb.io For a reaction, the key thermodynamic quantities are the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These can be calculated from the energies of the reactants and products, which are obtained from quantum mechanical calculations.

The kinetics of a reaction are governed by the activation energy (Ea) or Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. nih.gov For example, the N-alkylation of an amine is a common reaction. wikipedia.org A computational study of this reaction would involve locating the transition state structure for the nucleophilic attack of the amine on an alkyl halide.

Table 3: Illustrative Calculated Thermodynamic and Kinetic Data for a Hypothetical Reaction

ParameterValue (kcal/mol)
ΔHreaction-15.2
ΔGreaction-12.5
Ea (forward)+20.8
ΔG‡ (forward)+22.1

Note: This data is hypothetical and serves to illustrate the types of parameters obtained from computational studies.

Such calculations allow for the comparison of different reaction pathways and the prediction of how changes in molecular structure will affect the reaction rate and equilibrium position. nih.gov

Reactions are most often carried out in solution, and the solvent can have a profound effect on reaction thermodynamics and kinetics. libretexts.org Computational models can account for these effects, most commonly through the use of implicit or continuum solvation models. cdnsciencepub.comacs.org

In these models, the solvent is treated as a continuous medium with a characteristic dielectric constant, rather than as individual molecules. Popular models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). researchgate.net These models create a cavity in the dielectric medium that conforms to the shape of the solute molecule. The solute is then polarized by the reaction field of the solvent, and vice versa, allowing for the calculation of the solvation free energy.

The inclusion of a solvent model is crucial for accurately predicting properties like amine basicity, as the solvent stabilizes the protonated form of the amine through hydrogen bonding and other electrostatic interactions. fiveable.meresearchgate.net For this compound, a computational study of its basicity would require the use of a continuum model representing the solvent (e.g., water or an alcohol) to obtain results that are comparable to experimental pKa values.

Advanced Analytical Methodologies for Characterization Principles Only

Spectroscopic Techniques for Structural Elucidation (Principles)

Spectroscopic methods are indispensable for determining the molecular structure of N-butyl-4-methylcyclohexan-1-amine. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals their functional groups, bonding arrangement, and stereochemistry.

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The absorption (Infrared) or scattering (Raman) of infrared radiation corresponds to specific molecular motions, such as stretching and bending of chemical bonds.

Infrared (IR) and Raman Spectroscopy: For this compound, IR and Raman spectroscopy are used to identify its key functional groups. As a secondary amine, it exhibits a characteristic N-H stretching vibration, which appears as a single, relatively weak band in the IR spectrum between 3300 and 3500 cm⁻¹. libretexts.orgorgchemboulder.com The C-N stretching vibration of the aliphatic amine is expected in the 1250-1020 cm⁻¹ region. orgchemboulder.com Additionally, the spectra will be rich with C-H stretching vibrations (aliphatic sp³ C-H bonds) just below 3000 cm⁻¹ and various C-H bending and C-C stretching vibrations in the fingerprint region (below 1500 cm⁻¹). While IR spectroscopy depends on a change in the dipole moment during a vibration, Raman spectroscopy relies on a change in polarizability. Therefore, the two techniques provide complementary information; for instance, the more symmetric vibrations may be stronger in the Raman spectrum.

Table 1: Principal Vibrational Modes for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H Stretch3300 - 3500IR, Raman
C-H Stretch (aliphatic)2850 - 2960IR, Raman
N-H Bend1500 - 1600 (weak)IR
C-H Bend1350 - 1470IR, Raman
C-N Stretch1020 - 1250IR, Raman
N-H Wag (broad)650 - 900IR

Vibrational Circular Dichroism (VCD): this compound can exist as cis and trans stereoisomers due to the substitution on the cyclohexane (B81311) ring. Furthermore, the chiral centers at C-1 and C-4 can result in enantiomeric pairs. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. jascoinc.comnumberanalytics.comwikipedia.org This technique is exceptionally powerful for determining the absolute configuration of enantiomers in solution. wikipedia.orgnih.gov By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations, the absolute stereochemistry of the chiral isomers of this compound can be unambiguously assigned. wikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. uobasrah.edu.iqresearchgate.net

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of chemically non-equivalent protons and their neighboring environments through chemical shifts and spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their types (e.g., CH₃, CH₂, CH). irisotope.com For this compound, distinct signals would be expected for the protons and carbons of the n-butyl group and the 4-methylcyclohexyl moiety. The integration of ¹H signals helps to confirm the number of protons in each group.

2D-NMR: Two-dimensional NMR techniques are crucial for establishing the precise connectivity of atoms. slideshare.netepfl.ch

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks through the butyl chain and the cyclohexane ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, definitively assigning which proton is attached to which carbon. epfl.chsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the n-butyl group to the cyclohexylamine (B46788) ring and identifying quaternary carbons. epfl.chsdsu.edu

VT-NMR (Variable Temperature NMR): The cyclohexane ring exists in a dynamic equilibrium between two chair conformations. At room temperature, this interconversion can lead to broadened NMR signals. Variable Temperature NMR experiments can be used to study these dynamic processes. ox.ac.uknumberanalytics.com By lowering the temperature, the rate of chair-chair interconversion can be slowed sufficiently to "freeze out" the individual conformers on the NMR timescale, allowing for the observation of sharp, distinct signals for the axial and equatorial protons and carbons. ox.ac.uk This provides insight into the conformational preferences and energy barriers of the molecule. researchgate.net

Table 2: Predicted NMR Data Principles for this compound
NMR TechniquePrinciple of Information Gained
¹H NMRProvides chemical shift, integration (proton count), and multiplicity (neighboring protons) for all unique proton environments.
¹³C NMRShows the number of unique carbon environments and their chemical shifts, indicating functional groups.
COSYEstablishes ¹H-¹H spin-spin coupling networks to map out adjacent protons within the butyl and cyclohexyl fragments.
HSQCCorrelates each proton to its directly attached carbon, creating a C-H connectivity map.
HMBCReveals long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting the butyl group to the ring and assigning quaternary carbons.
VT-NMRAnalyzes conformational dynamics, such as the chair-chair interconversion of the cyclohexyl ring, by observing spectral changes with temperature.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. algimed.com It is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique well-suited for analyzing amines. nih.gov The basic nitrogen atom of this compound is readily protonated in the ESI source to form a pseudomolecular ion [M+H]⁺. theanalyticalscientist.com This process typically imparts little excess energy, meaning the molecular ion is observed with minimal fragmentation, directly providing the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z ratio with very high accuracy (typically to four or five decimal places). algimed.com This precision allows for the calculation of the exact elemental formula of the ion. For the [M+H]⁺ ion of this compound, HRMS can distinguish its formula (C₁₁H₂₄N⁺) from other combinations of atoms that might have the same nominal mass, thus providing unambiguous confirmation of its chemical formula.

Table 3: Mass Spectrometry Data for this compound
PropertyValue
Molecular FormulaC₁₁H₂₃N
Nominal Mass169 amu
Exact Mass (Monoisotopic)169.18305 Da
Protonated Ion [M+H]⁺C₁₁H₂₄N⁺
Exact Mass of [M+H]⁺170.19033 Da

X-ray diffraction is the premier technique for determining the three-dimensional structure of crystalline materials at the atomic level. iastate.edunumberanalytics.com It relies on the elastic scattering of X-rays by the ordered arrangement of atoms in a crystal lattice. mit.edulibretexts.org

Single Crystal X-ray Diffraction: If this compound (or a salt thereof, such as the hydrochloride) can be grown as a suitable single crystal, this method can provide its definitive three-dimensional structure. The resulting atomic coordinates reveal precise bond lengths, bond angles, and torsional angles. Crucially, it unambiguously determines the relative stereochemistry (i.e., whether the butylamino and methyl groups are cis or trans) and the preferred conformation of the molecule in the solid state.

Powder X-ray Diffraction (PXRD): This technique is used on a microcrystalline powder of the material. americanpharmaceuticalreview.com While it does not provide a full structural solution like the single-crystal method, it generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. americanpharmaceuticalreview.com PXRD is primarily used to assess the phase purity of a bulk sample, identify different polymorphic forms, and determine the degree of crystallinity.

Elemental Analysis Principles

Elemental analysis is a cornerstone technique used to determine the elemental composition of a pure organic compound. azom.com For this compound, this method verifies its empirical and molecular formula (C₁₁H₂₅N) by precisely quantifying the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). wikipedia.orgresearchgate.net

The most common method for this determination is combustion analysis. researchgate.netvelp.com The principle involves the complete and instantaneous combustion of a small, precisely weighed sample in a high-temperature furnace (around 1150 °C) in the presence of excess oxygen. universallab.org This process breaks the organic compound down into its constituent elements, which are then converted into simple inorganic gases: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (NOx), which are subsequently reduced to N₂. azom.comuniversallab.org

These combustion products are then swept by a carrier gas (typically helium or argon) through a series of traps or columns. The gases are separated, often using gas chromatography principles, and then measured by a thermal conductivity detector (TCD). azom.comuniversallab.org The detector measures the change in thermal conductivity of the carrier gas as each analyte gas passes through, producing a signal proportional to the concentration of the gas. By comparing the signals from the sample to those from a known standard, the absolute amounts of C, H, and N in the sample can be calculated. This data is then used to determine the mass percentage of each element, which should correspond closely to the theoretical values calculated from the molecular formula. An accepted deviation is typically within ±0.3%. wikipedia.org

Table 2: Theoretical Elemental Composition of this compound (C₁₁H₂₅N)

This table shows the calculated elemental percentages for the compound, which would be compared against experimental results from an elemental analyzer.

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C) 12.01111132.12177.11%
Hydrogen (H) 1.0082525.20014.72%
Nitrogen (N) 14.007114.0078.18%
Total 171.328 100.00%

Advanced Characterization Methodologies

Beyond confirming structure and composition, advanced spectroscopic techniques can probe the dynamic properties and electronic structure of molecules.

Time-Resolved Infrared (TRIR) Spectroscopy

Time-Resolved Infrared (TRIR) Spectroscopy is a powerful technique for studying the kinetics and dynamics of chemical reactions and other transient phenomena that occur on very short timescales. numberanalytics.comnumberanalytics.com It measures changes in the infrared spectrum of a sample as a function of time following a perturbation, such as a laser pulse. numberanalytics.comtum.de

The principle is typically based on a "pump-probe" setup. numberanalytics.com An initial, ultrashort laser pulse (the "pump") excites the sample, initiating a chemical reaction, a conformational change, or another dynamic process. A second, delayed laser pulse (the "probe"), which is in the infrared region, is then passed through the sample. The IR probe pulse measures the vibrational spectrum of the molecules at a specific time after the initial excitation. numberanalytics.comtum.de By varying the time delay between the pump and probe pulses, it is possible to record a series of IR spectra that act as snapshots, capturing the structural evolution of the molecule and identifying any transient intermediate species formed during the process. numberanalytics.comspectroscopyonline.com This allows for the direct observation of vibrational dynamics, such as bond formation or breaking, on timescales ranging from femtoseconds to milliseconds. tum.despectroscopyonline.com

Table 3: Principles of Time-Resolved IR Spectroscopy

AspectDescription
Principle Pump-Probe Spectroscopy: An initial "pump" pulse initiates a process, and a subsequent "probe" pulse monitors the resulting changes in the IR spectrum over time. numberanalytics.com
Information Gained Provides insights into reaction kinetics, identifies transient intermediates, and tracks structural dynamics of molecules in real-time. numberanalytics.comnih.gov
Timescale Capable of resolving processes on femtosecond (10⁻¹⁵ s) to millisecond (10⁻³ s) timescales. spectroscopyonline.com

Photoelectron Spectroscopy (PES)

Photoelectron Spectroscopy (PES) is a surface-sensitive analytical technique used to determine the elemental composition and electronic states of a material. pnnl.govlibretexts.org The technique is based on the photoelectric effect, where electrons (photoelectrons) are emitted from a material when it is irradiated with photons of sufficient energy. libretexts.orgwikipedia.org

The fundamental principle involves irradiating the sample with a beam of high-energy photons, typically X-rays (in X-ray Photoelectron Spectroscopy, XPS) or ultraviolet photons (in Ultraviolet Photoelectron Spectroscopy, UPS). libretexts.orglibretexts.org The energy of an incident photon is absorbed by an electron, and if the photon's energy is greater than the electron's binding energy (the energy holding the electron to its atom), the electron is ejected from the atom and the sample surface. libretexts.org

The kinetic energy of these emitted photoelectrons is then measured by an electron energy analyzer. The binding energy of the electron can be calculated by subtracting the measured kinetic energy of the photoelectron from the known energy of the incident photons. libretexts.org Each element has a unique set of core electron binding energies, allowing XPS to identify the elements present in the sample and their concentrations. libretexts.org Furthermore, small shifts in these binding energies (chemical shifts) provide information about the chemical environment and oxidation state of the atoms, making PES a powerful tool for chemical analysis. wikipedia.org

Table 4: Principles of Photoelectron Spectroscopy

AspectDescription
Principle Based on the photoelectric effect. Incident photons (X-ray or UV) cause the emission of photoelectrons from a sample's surface. wikipedia.org
Instrumentation Consists of a photon source (X-ray or UV lamp), an ultra-high vacuum chamber, and an electron energy analyzer. libretexts.org
Information Gained Determines elemental composition, empirical formula, and the chemical and electronic state of elements within a material. pnnl.govlibretexts.org

Derivatization and Functionalization for Chemical Synthesis

Utilization as a Synthon or Intermediate

The secondary amine functionality of N-butyl-4-methylcyclohexan-1-amine is the key to its utility as a synthon. The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, readily attacking electrophilic centers to form new carbon-nitrogen and heteroatom-nitrogen bonds.

The nucleophilic nature of the secondary amine group allows for the straightforward synthesis of amides, ureas, and thioureas, which are crucial functional groups in pharmaceuticals and materials science.

Amides: this compound can be readily acylated to form N-substituted amides. This is typically achieved by reaction with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated by coupling reagents. organic-chemistry.org These reactions are fundamental in peptide synthesis and the creation of various fine chemicals. nih.gov A mild method for N-acylation of secondary amines involves using α-diketones under UV light, which proceeds without the need for catalysts or additives. organic-chemistry.org

Ureas: The synthesis of substituted ureas from this compound can be accomplished through several routes. A common method involves the reaction of the amine with an isocyanate. nih.gov Alternatively, safer phosgene equivalents like N,N'-Carbonyldiimidazole (CDI) can be used. nih.gov The amine first reacts with CDI to form an activated carbamoyl intermediate, which then reacts with another amine to yield an unsymmetrical urea (B33335). One-pot syntheses from Boc-protected amines or via the Lossen rearrangement of hydroxamic acids in the presence of amines are also established methods. organic-chemistry.org

Thioureas: Analogous to urea formation, thioureas can be prepared by reacting this compound with isothiocyanates. nih.gov Other methods include reacting the amine with carbon disulfide, which can lead to the formation of symmetrical or unsymmetrical thioureas, or using thioacylating agents like N,N'-di-Boc-substituted thiourea activated with trifluoroacetic anhydride. organic-chemistry.org Thioureas are significant precursors for the synthesis of heterocyclic compounds like aminothiazoles. wikipedia.org

Table 1: General Reactions for the Formation of Amide, Urea, and Thiourea Derivatives

Derivative Reagent Type General Reaction
Amide Acyl Chloride R-COCl + R'R"NH → R-CONR'R" + HCl
Urea Isocyanate R-N=C=O + R'R"NH → R-NH-CO-NR'R"
Thiourea Isothiocyanate R-N=C=S + R'R"NH → R-NH-CS-NR'R"

Note: R'R"NH represents this compound in this context.

The reaction of amines with aldehydes and ketones is a cornerstone of organic synthesis. While primary amines react to form imines (Schiff bases), secondary amines like this compound react with enolizable aldehydes and ketones to produce enamines.

Enamines are versatile intermediates, serving as nucleophiles in alkylation and acylation reactions at the α-carbon. The synthesis typically proceeds under conditions that facilitate the removal of water, such as azeotropic distillation. The mechanism involves the initial nucleophilic addition of the secondary amine to the carbonyl carbon, forming a carbinolamine intermediate. This is followed by acid-catalyzed dehydration to yield a transient iminium ion. In the final step, a proton is removed from the α-carbon, resulting in the formation of the stable enamine. sciforum.net Various methods, including palladium-catalyzed oxidative amination and reactions with vinyl bromides, can also be employed for enamine synthesis. organic-chemistry.orgorganic-chemistry.org

Table 2: General Reaction for Enamine Formation

Reactants Product Conditions
This compound + Aldehyde/Ketone (with α-hydrogen) Enamine Acid catalyst, removal of H₂O

As an amine, this compound is basic and readily reacts with acids to form salts. nih.gov Treatment with strong mineral acids, such as hydrochloric acid (HCl), results in the formation of the corresponding ammonium (B1175870) salt, N-butyl-4-methylcyclohexan-1-ammonium chloride. This acid-base reaction is typically exothermic.

The formation of a salt dramatically alters the physical properties of the compound. Amine salts are generally crystalline solids with significantly higher melting points and greater water solubility compared to the free base form, which is often an oily liquid. This property is widely exploited in the purification of amines and in the formulation of pharmaceutical compounds.

N-Functionalization Strategies

Beyond its use as a building block, the nitrogen atom of this compound can be directly functionalized to introduce new chemical properties and reactivity.

N-Alkylation: As a secondary amine, this compound can undergo further alkylation to yield a tertiary amine. This is typically accomplished through a nucleophilic substitution reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide). The reaction converts the secondary amine into a more sterically hindered and generally less nucleophilic tertiary amine. It is a fundamental method for synthesizing more complex amine structures.

N-Acylation: This reaction, which is the same process as amide formation (see Section 7.1.1), involves the introduction of an acyl group onto the nitrogen atom. organic-chemistry.org This transformation converts the basic amine into a neutral amide, significantly altering its electronic properties and reactivity. N-acylation is a common strategy for protecting the amine group during multi-step syntheses. organic-chemistry.org

Table 3: N-Functionalization Reactions

Reaction Reagent Product Type
N-Alkylation Alkyl Halide (R-X) Tertiary Amine
N-Acylation Acyl Chloride (R-COCl) Amide

The lone pair of electrons on the nitrogen atom of this compound allows it to function as a Lewis base or a ligand in coordination chemistry. It has the potential to coordinate with a variety of metal centers (e.g., palladium, copper, ruthenium, indium) to form stable organometallic or coordination complexes.

In such complexes, the amine can act as a neutral two-electron donor ligand. The properties of the resulting metal complex, such as its solubility, stability, and catalytic activity, are influenced by the steric and electronic properties of the amine ligand. While specific organometallic complexes of this compound are not extensively documented, the principles of coordination chemistry suggest its viability as a ligand in catalysis and materials science.

Diversification of the Cyclohexane (B81311) Ring

The chemical modification of the cyclohexane scaffold of this compound is a key strategy for synthesizing new derivatives with potentially unique properties. These modifications can involve the introduction of new functional groups onto the ring or altering the size of the ring itself through skeletal rearrangements. Such derivatizations are fundamental in medicinal chemistry and materials science for exploring structure-activity relationships and developing novel compounds.

Introduction of Additional Substituents

Direct functionalization of the saturated C-H bonds of the cyclohexane ring in this compound is a chemically challenging endeavor due to the low reactivity of these bonds. A more synthetically viable approach involves utilizing a functionalized precursor, most commonly a substituted cyclohexanone (B45756), prior to the introduction of the N-butylamine moiety.

The strategic starting material for such syntheses is often 4-methylcyclohexanone (B47639). This ketone can be chemically modified at the positions alpha to the carbonyl group (C2 and C6) through various established organic reactions. For instance, alkylation, halogenation, or hydroxylation can be performed to introduce a diverse range of substituents. Following the successful substitution on the ring, the N-butylamine group can be installed via reductive amination. This two-step process allows for a controlled and regioselective introduction of new chemical groups onto the cyclohexane framework.

Below is a table summarizing potential substitution reactions on a 4-methylcyclohexanone precursor:

Reaction Type Reagent(s) Potential Substituent(s) Position of Substitution
AlkylationLDA, R-X (e.g., CH₃I, CH₃CH₂Br)Alkyl groups (e.g., -CH₃, -C₂H₅)C2, C6
HalogenationBr₂/AcOH or NBSHalogens (e.g., -Br)C2, C6
HydroxylationMn(OAc)₃Hydroxyl group (-OH)C2
Aldol CondensationAldehyde/Ketone, Base/AcidHydroxyalkyl groupsC2, C6

Once the desired substituted 4-methylcyclohexanone is prepared, its subsequent reaction with n-butylamine under reducing conditions (e.g., using sodium triacetoxyborohydride, NaBH(OAc)₃) yields the corresponding N-butyl-substituted-4-methylcyclohexan-1-amine derivative.

Ring Expansion or Contraction Reactions

Skeletal rearrangement reactions provide a powerful method for altering the core structure of cyclic compounds, enabling the synthesis of larger or smaller ring systems that are otherwise difficult to access.

Ring Expansion

A well-established method for the one-carbon ring expansion of cyclic ketones and amines is the Tiffeneau-Demjanov rearrangement. wikipedia.orglibretexts.org While the classical Demjanov rearrangement applies to primary amines, the Tiffeneau-Demjanov variation offers a pathway for expanding cyclic ketones. wikipedia.orgwikipedia.org In a hypothetical application to a precursor of this compound, one could start with 4-methylcyclohexanone. This ketone can be converted to a 1-(aminomethyl)-4-methylcyclohexan-1-ol derivative. Treatment of this intermediate with nitrous acid would generate a diazonium ion, which then undergoes a rearrangement cascade. The migration of a carbon bond from the cyclohexane ring to the exocyclic carbon results in the formation of a seven-membered ring (a cycloheptanone derivative). libretexts.org This expanded ketone could then be converted to the corresponding N-butyl-cycloheptylamine derivative. This reaction is particularly useful for synthesizing five, six, and seven-membered rings. wikipedia.org

Ring Contraction

Recent advances in organic synthesis have provided methods for the ring contraction of saturated cyclic amines. A notable strategy involves a B(C₆F₅)₃-catalyzed skeletal rearrangement of hydroxylamines. researchgate.net This approach could theoretically be applied to this compound in a two-step sequence. First, the secondary amine would be oxidized to its corresponding N-hydroxylamine derivative using an appropriate oxidizing agent (e.g., m-CPBA). In the second step, this hydroxylamine intermediate, when treated with a catalyst like tris(pentafluorophenyl)borane, B(C₆F₅)₃, and a hydrosilane, could undergo a regioselective ring contraction. researchgate.net This rearrangement would transform the six-membered cyclohexane ring into a five-membered cyclopentane ring, yielding an N-butyl-(substituted-cyclopentyl)methanamine derivative. This methodology is advantageous as it allows for the strategic deletion of a carbon atom from the cyclic skeleton under relatively mild conditions. researchgate.net

The following table summarizes these potential skeletal rearrangement strategies:

Transformation Reaction Name Key Reagents Ring Size Change Hypothetical Outcome
Ring ExpansionTiffeneau-Demjanov RearrangementNaNO₂, H⁺ (on an aminomethyl alcohol precursor)6-membered → 7-memberedSubstituted N-butyl-cycloheptylamine
Ring ContractionHydroxylamine Rearrangement1. m-CPBA 2. B(C₆F₅)₃, Hydrosilane6-membered → 5-memberedSubstituted N-butyl-cyclopentylmethanamine

Role in Materials Science and Polymer Chemistry As a Synthon

Incorporation into Polymeric Structures

The presence of a reactive secondary amine group allows for the incorporation of N-butyl-4-methylcyclohexan-1-amine into various polymer backbones or as a pendant group.

This compound can theoretically serve as a monomer in polycondensation reactions. For instance, in the synthesis of polyamides, the secondary amine could react with dicarboxylic acids or their derivatives. However, the single reactive site means it would act as a chain terminator or an end-capping agent, controlling the molecular weight of the resulting polyamide. To be incorporated into the main chain of a polyamide or polyimide, a diamine or a derivative with two reactive functional groups would be necessary. While there is no specific data on this compound, cycloaliphatic diamines are known to be used in the synthesis of specialty polyamides, imparting improved thermal stability and mechanical properties. acs.org A novel palladium-catalyzed hydroaminocarbonylative polymerization of dienes and diamines has been reported for the synthesis of cycloaliphatic polyamides, which exhibit superior thermal resistance and higher glass-transition temperatures compared to traditional polyamides. acs.org

The synthesis of polyimides typically involves the reaction of a diamine with a dianhydride. Similar to polyamides, a monofunctional amine like this compound would primarily function to control the polymer chain length. The incorporation of fluorine moieties into the backbone of imide-linked covalent organic frameworks has been shown to be highly effective. acs.org

Hypothetical Polycondensation Reaction Data

Reactant AReactant BResulting Polymer TypePotential Role of this compound
This compoundAdipoyl chloridePolyamideChain Terminator/End-capper
This compoundPyromellitic dianhydridePolyimideChain Terminator/End-capper

The secondary amine functionality of this compound allows it to act as a curing agent for epoxy resins. The amine group can react with the epoxide rings of the epoxy prepolymer, leading to the formation of a crosslinked network. mdpi.comebrary.net Cycloaliphatic amines are commonly used as epoxy curing agents, particularly in applications requiring high thermal stability and chemical resistance. polymerinnovationblog.comevonik.com The bulky cycloaliphatic structure of the amine would be incorporated into the thermoset network, potentially enhancing its physical properties. The use of cycloaliphatic diepoxides as crosslinkers for acrylic latexes has also been shown to improve water resistance, solvent resistance, and hardness. researchgate.net

Influence on Material Properties (Mechanistic/Theoretical)

The incorporation of the this compound moiety into a polymer is expected to have a significant impact on the material's properties due to its unique structural characteristics.

The bulky and non-polar nature of the 4-methylcyclohexyl group would introduce significant steric hindrance. This can disrupt the regular packing of polymer chains, potentially leading to a more amorphous morphology and increased solubility in organic solvents. mdpi.com In the context of self-assembling block copolymers, the introduction of such a bulky side group could influence the microphase separation and the resulting nanostructures. The shape and stiffness of polymer chains are critical factors governing self-assembly. nsf.gov For instance, the incorporation of bulky side chains can affect the formation of micelles and other aggregates in solution. nih.gov

Theoretical Impact on Polymer Properties

Structural Feature of this compoundPredicted Effect on Polymer PropertyRationale
4-Methylcyclohexyl groupIncreased Glass Transition Temperature (Tg) and RigidityThe rigid cyclic structure restricts chain mobility. rsc.orgresearchgate.net
N-butyl groupIncreased Flexibility and Potential for Lowered TgFlexible alkyl chain can act as an internal plasticizer.
Secondary AmineSite for Crosslinking and Polymer ModificationReactive group for covalent bonding with other polymer chains or functional groups. mdpi.com

Advanced Functional Materials Development (Conceptual)

Conceptually, this compound could be a building block for advanced functional materials. Its derivatives could be designed to have specific properties for targeted applications. For example, by introducing other functional groups onto the cyclohexyl ring or the butyl chain, it might be possible to create monomers for stimuli-responsive polymers or materials with specific optical or electronic properties. The use of cycloaliphatic structures is of interest in the development of materials with high performance characteristics. researchgate.net The synthesis of polymers with precisely controlled secondary structures, such as helices, can be influenced by the choice of monomers, leading to materials with unique self-assembly behaviors. nsf.gov

Design of Photoactive Materials Incorporating the Amine Moiety

The incorporation of amine functionalities is a key strategy in the development of novel photoactive materials. While direct research on this compound in this context is not extensively documented, the inherent chemical properties of its secondary amine group and aliphatic cyclohexyl scaffold suggest its potential as a valuable synthon. The design of photoactive materials often involves the integration of chromophores, which are molecules that absorb light, and other functional units that can undergo a change upon light absorption.

Amines can be rendered photoactive through various chemical modifications. A common approach involves the use of photolabile protecting groups. For instance, a 2-nitrobenzyl group can be attached to the nitrogen atom of an amine to form a carbamate. dtic.mil This protected amine is stable in the dark but can be cleaved by UV irradiation, regenerating the free amine. dtic.mil This process can be harnessed to create photo-responsive polymers. By incorporating this compound into a polymer backbone and then protecting the amine with a photolabile group, it would be possible to create a material that can change its properties, such as solubility or chemical reactivity, upon exposure to light.

Another avenue for creating photoactive materials is through the formation of charge-transfer complexes. The nitrogen atom in this compound possesses a lone pair of electrons, making it an electron donor. When combined with suitable electron-accepting molecules, it can form a complex that absorbs light at specific wavelengths, leading to the generation of a charge-separated state. This principle is fundamental to the design of organic photovoltaic materials and photodetectors.

Furthermore, the amine group can act as a catalytic site in photochemical reactions. For example, amines can be involved in photo-induced electron transfer (PET) processes, where the amine in its excited state or after being excited by a photosensitizer, donates an electron to initiate a chemical transformation. acs.org Research has shown that various amine derivatives can be used in photocatalytic systems for a range of organic reactions, including the synthesis of imines under visible light. rsc.orgresearchgate.net The reactivity of the amine is influenced by its substitution pattern; the butyl and methylcyclohexyl groups of this compound would influence its steric and electronic properties, thereby affecting its efficacy in such photocatalytic systems.

The following table summarizes potential strategies for incorporating this compound into photoactive materials, based on the general reactivity of amines.

StrategyDescriptionPotential Application
Photolabile Protection The secondary amine is protected with a group that can be removed by light, altering the material's properties. dtic.milPhotoresists, controlled release systems, light-sensitive coatings.
Charge-Transfer Complexes The amine acts as an electron donor in a complex with an electron acceptor, leading to photo-induced charge separation.Organic photovoltaics, photodetectors, nonlinear optical materials.
Photocatalysis The amine participates in photo-induced electron transfer to catalyze chemical reactions. acs.orgrsc.orgresearchgate.netLight-driven organic synthesis, environmental remediation.

Supramolecular Assembly Potential

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The structure of this compound, with its hydrogen-bond-donating N-H group, hydrophobic alkyl and cycloalkyl groups, and potential for coordination with metal ions, makes it a promising building block for the construction of complex supramolecular assemblies.

A key feature of the amine group is its ability to form hydrogen bonds. The N-H proton can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. This directional and specific interaction is a powerful tool for programming the self-assembly of molecules into well-defined architectures such as chains, sheets, or three-dimensional networks. In the case of this compound, the presence of a single N-H group could favor the formation of linear or cyclic structures through hydrogen bonding.

The hydrophobic butyl and methylcyclohexyl groups also play a crucial role in the supramolecular assembly process, particularly in aqueous environments. These nonpolar groups will tend to aggregate to minimize their contact with water, a phenomenon known as the hydrophobic effect. This can drive the assembly of the amine molecules into larger structures where the hydrophobic parts are shielded from the solvent. The interplay between hydrogen bonding and hydrophobic interactions can lead to the formation of complex and hierarchical supramolecular structures.

Furthermore, the nitrogen atom can coordinate to metal ions, acting as a ligand. This interaction can be used to construct metal-organic frameworks (MOFs) or discrete metal-organic cages (MOCs). oaepublish.com By carefully selecting the metal ion and the organic ligand, it is possible to create assemblies with specific geometries and properties. The steric bulk of the butyl and methylcyclohexyl groups would influence the coordination geometry around the metal center, potentially leading to the formation of unique and predictable structures. These assemblies can have cavities or pores that can encapsulate guest molecules, leading to applications in areas such as catalysis, separation, and drug delivery. nih.gov

The potential of this compound in supramolecular assembly is summarized in the table below.

InteractionDescriptionPotential Supramolecular Structures
Hydrogen Bonding The N-H group acts as a hydrogen bond donor and the nitrogen lone pair as an acceptor.Linear chains, cyclic oligomers, 2D sheets.
Hydrophobic Interactions The butyl and methylcyclohexyl groups aggregate in polar solvents.Micelles, vesicles, or other aggregates that sequester the hydrophobic groups.
Metal Coordination The nitrogen atom acts as a ligand to coordinate with metal ions. oaepublish.comMetal-organic frameworks (MOFs), metal-organic cages (MOCs). oaepublish.com

Environmental Chemistry and Degradation Pathways Mechanistic

Photodegradation Mechanisms

Photodegradation, the breakdown of compounds by light, is a significant pathway for the removal of organic chemicals from the environment. For N-butyl-4-methylcyclohexan-1-amine, this process is likely initiated by the absorption of ultraviolet (UV) radiation from sunlight.

The photolytic degradation of this compound is predicted to proceed through the homolytic cleavage of the carbon-nitrogen (C-N) bond, a common photochemical reaction for N-alkyl amines. This initial step is expected to generate highly reactive radical intermediates. The subsequent reactions of these radicals with other molecules in the environment, such as oxygen, will lead to the formation of a variety of degradation products.

The primary photolytic cleavage is anticipated to occur at the C-N bond between the butyl group and the cyclohexyl ring, as well as the C-N bond of the amine group attached to the ring. This would result in the formation of butyl and 4-methylcyclohexyl radicals, along with an amino radical. These radicals can then undergo a variety of secondary reactions, including oxidation and recombination.

Table 1: Predicted Photodegradation Products of this compound

Predicted Product Predicted Formation Pathway
4-Methylcyclohexanone (B47639)Oxidation of the 4-methylcyclohexyl radical.
ButanalOxidation of the butyl radical.
4-MethylcyclohexanolRecombination of the 4-methylcyclohexyl radical with a hydroxyl radical.
Butan-1-olRecombination of the butyl radical with a hydroxyl radical.
AmmoniaDecomposition of the amino radical. nih.gov

This table is based on predictive modeling from related compounds and represents a theoretical scenario.

Biodegradation Pathways

Biodegradation, the breakdown of organic matter by microorganisms, is a critical process in the environmental fate of many chemicals. For this compound, biodegradation is expected to be a primary route of environmental removal.

The enzymatic degradation of this compound is predicted to be initiated by enzymes such as monooxygenases and dehydrogenases present in soil and water microorganisms. These enzymes can catalyze the oxidation of both the N-butyl group and the 4-methylcyclohexyl ring.

A key initial step in the biodegradation of secondary amines is often N-dealkylation, which in this case would involve the removal of the n-butyl group. This process would likely yield 4-methylcyclohexylamine (B30895) and butanal. The 4-methylcyclohexylamine can then undergo further degradation. Another potential initial enzymatic attack is the hydroxylation of the cyclohexyl ring, which can lead to ring cleavage.

Table 2: Predicted Enzymatic Transformation Metabolites of this compound

Predicted Metabolite Predicted Enzymatic Reaction
4-MethylcyclohexylamineN-dealkylation of the parent compound.
ButanalN-dealkylation of the parent compound.
4-MethylcyclohexanoneOxidation of 4-methylcyclohexylamine.
Adipic acidSubsequent ring cleavage and oxidation of cyclohexanone (B45756) derivatives. nih.gov

This table is based on theoretical enzymatic pathways analogous to those of similar compounds.

Microorganisms, particularly bacteria, are expected to play a central role in the degradation of this compound. The degradation is likely to proceed aerobically, utilizing oxygen as an electron acceptor.

The microbial degradation pathway is predicted to involve a series of steps:

Initial Oxidation/Deamination: Bacteria may initiate the degradation by oxidizing the n-butyl group or by deaminating the compound to form 4-methylcyclohexanone and n-butylamine. Strains of Pseudomonas and Brevibacterium have been shown to degrade cyclohexylamine (B46788) via deamination to cyclohexanone. nih.govsci-hub.ru

Ring Cleavage: Following the formation of 4-methylcyclohexanone, microorganisms are expected to catalyze the cleavage of the cyclohexane (B81311) ring. This is a common pathway in the degradation of cyclic compounds.

Further Metabolism: The resulting linear organic acids are then further metabolized through pathways such as β-oxidation to yield smaller molecules like acetyl-CoA, which can then enter the citric acid cycle.

The n-butylamine released during deamination is also readily biodegradable and is expected to be mineralized to carbon dioxide, water, and ammonia. nih.gov

Environmental Fate Modeling (Conceptual)

Conceptual models of the environmental fate of this compound suggest its persistence and mobility will be influenced by its physicochemical properties and environmental conditions.

Based on its structure as a secondary amine with a moderate molecular weight, this compound is expected to have moderate water solubility and a tendency to partition to soil and sediment.

Persistence: The persistence of this compound in the environment will be dependent on the rates of photodegradation and biodegradation. In environments with high microbial activity and sunlight exposure, its persistence is expected to be low to moderate. In anaerobic or low-light conditions, its persistence could be significantly higher. Studies on related amines suggest that cyclic structures can sometimes exhibit lower rates of degradation. nih.govacs.org

Mobility: The mobility of this compound in soil will be governed by its adsorption to soil organic matter and clay particles. As an amine, its mobility will also be highly dependent on soil pH. At lower pH values, the amine group will be protonated, leading to a positive charge and stronger adsorption to negatively charged soil colloids, thereby reducing its mobility. Conversely, at higher pH values, the compound will be more neutral and potentially more mobile.

Future Research Directions and Emerging Applications in Chemical Science

Exploration of Novel Synthetic Methodologies

The synthesis of N-butyl-4-methylcyclohexan-1-amine, while not extensively detailed in current literature, can be approached through established and innovative synthetic strategies for secondary amines. Future research could focus on optimizing these routes for efficiency, selectivity, and sustainability.

One of the most direct and atom-economical methods for the preparation of this compound is the reductive amination of 4-methylcyclohexanone (B47639) with n-butylamine. This reaction typically proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the target secondary amine. Research in this area could explore a variety of reducing agents and catalytic systems to enhance yield and selectivity. While traditional reagents like sodium borohydride (B1222165) are effective, the development of more sustainable catalytic hydrogenation processes using heterogeneous catalysts would be a significant advancement. sigmaaldrich.comfishersci.com

Another viable synthetic route is the N-alkylation of 4-methylcyclohexylamine (B30895) with a suitable butyl electrophile, such as n-butyl bromide or iodide. A challenge in this approach is controlling the selectivity to prevent over-alkylation to the tertiary amine. Future studies could investigate the use of specific solvent systems, temperatures, and molar ratios of reactants to optimize the formation of the desired secondary amine. molaid.com

A comparative summary of these potential synthetic routes is presented below:

Synthetic Route Starting Materials Key Reagents/Catalysts Potential Advantages Research Focus
Reductive Amination4-methylcyclohexanone, n-butylamineH₂, Heterogeneous Catalyst (e.g., Pd/C, Raney Ni) or Hydride Reducing Agent (e.g., NaBH₄)High atom economy, one-pot procedureDevelopment of reusable and selective catalysts, optimization of reaction conditions.
N-Alkylation4-methylcyclohexylamine, n-butyl halideBase (e.g., K₂CO₃, Et₃N)Utilizes readily available starting materialsControl of selectivity, exploration of green solvents and leaving groups.

Deeper Mechanistic Insights into Complex Reactions

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent reactions of this compound is crucial for process optimization and the discovery of new applications.

For the reductive amination pathway, detailed kinetic and computational studies could elucidate the finer points of the imine-enamine equilibrium and the subsequent reduction step. Investigating the influence of different catalysts on the reaction mechanism could lead to the rational design of more efficient synthetic protocols. sigmaaldrich.com

In its role as a potential nucleophile or base in other reactions, mechanistic studies would be invaluable. For instance, understanding its role in nucleophilic substitution or elimination reactions would require detailed kinetic analysis and the identification of intermediates and transition states.

Advancements in Stereocontrol and Chiral Synthesis

This compound possesses stereogenic centers, leading to the existence of cis and trans diastereomers, each of which can exist as a pair of enantiomers. The stereochemistry of the molecule can significantly influence its physical properties and biological activity in potential applications.

Future research should focus on methods to selectively synthesize specific stereoisomers. This could be achieved by:

Starting with a stereochemically pure isomer of 4-methylcyclohexylamine. For instance, the synthesis of trans-4-methylcyclohexylamine has been reported. sigmaaldrich.combuyersguidechem.com

Employing stereoselective reducing agents or catalysts in the reductive amination of 4-methylcyclohexanone.

Developing methods for the chiral resolution of the racemic mixture of this compound, for example, through diastereomeric salt formation with a chiral acid or through chiral chromatography.

Development of this compound as a Versatile Chemical Building Block

The presence of a secondary amine group and a substituted cyclohexane (B81311) ring makes this compound a potentially valuable building block in organic synthesis. Its nucleophilic nitrogen can participate in a wide range of chemical transformations, allowing for the construction of more complex molecules.

Future applications could see it used as an intermediate in the synthesis of:

Active Pharmaceutical Ingredients (APIs): The cyclohexylamine (B46788) moiety is present in some bioactive molecules, and the N-butyl group can modulate lipophilicity and other pharmacokinetic properties.

Agrochemicals: Many pesticides and herbicides contain amine functionalities.

Corrosion Inhibitors: Amines are known to be effective corrosion inhibitors for various metals, and this compound could be investigated for this purpose. bldpharm.com

Specialty Polymers and Materials: The amine group can be used as a monomer or a curing agent in the production of polymers like polyamides and polyurethanes.

Integration of Advanced Computational Techniques for Predictive Chemistry

Computational chemistry can serve as a powerful tool to predict the properties and reactivity of this compound, thereby guiding experimental work.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate the geometric and electronic structures of the different stereoisomers, their relative stabilities, and spectroscopic properties (NMR, IR).

Reaction Modeling: Computational modeling can be used to investigate the reaction mechanisms of its synthesis and subsequent transformations, including the calculation of activation energies and transition state geometries.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models could be developed to predict the biological activity or physical properties of derivatives of this compound.

Potential in Specialized Chemical Fields (e.g., flow chemistry, high-throughput experimentation)

Modern chemical synthesis is increasingly benefiting from enabling technologies like flow chemistry and high-throughput experimentation (HTE).

Flow Chemistry: The synthesis of this compound could be adapted to a continuous flow process. This would offer advantages such as improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for easier scale-up. The precise control over reaction parameters in a flow reactor could also improve selectivity in the N-alkylation reaction.

High-Throughput Experimentation (HTE): HTE could be employed to rapidly screen a wide range of catalysts, solvents, and reaction conditions for the optimal synthesis of this compound. Furthermore, the compound itself could be included in HTE libraries for the discovery of new catalysts or biologically active molecules.

Role in Sustainable Chemical Processes and Circular Economy Initiatives

The principles of green chemistry and the circular economy are becoming increasingly important in chemical manufacturing. Future research on this compound should incorporate these principles.

Green Synthesis: This includes the use of catalysts made from earth-abundant metals, the use of green solvents (e.g., water, ethanol) or solvent-free conditions, and minimizing waste generation. tcichemicals.com The "borrowing hydrogen" or "hydrogen auto-transfer" methodology, where an alcohol is used as the alkylating agent with water as the only byproduct, represents a particularly sustainable route to secondary amines.

Renewable Feedstocks: Investigating the synthesis of the 4-methylcyclohexane core from bio-based resources would contribute to a more sustainable production process.

Circular Economy: Exploring the potential for recycling catalysts used in its synthesis and designing derivatives of this compound that are biodegradable or can be easily recycled would align with the goals of a circular economy.

Compound Data

Table of Properties for 4-Methylcyclohexylamine (mixture of cis and trans)

PropertyValueSource
CAS Number 6321-23-9 fishersci.com
Molecular Formula C₇H₁₅N fishersci.com
Molecular Weight 113.20 g/mol fishersci.com
Boiling Point 151 - 154 °C (760 mmHg) fishersci.com
Physical State Liquid fishersci.com
Appearance Colorless fishersci.com

Q & A

Basic: What synthetic routes are available for N-butyl-4-methylcyclohexan-1-amine, and what parameters critically influence reaction yield?

Methodological Answer:
The synthesis of structurally similar cyclohexylamines (e.g., N-methyl-4-propylcyclohexan-1-amine) typically involves reductive amination or nucleophilic substitution. For this compound, a plausible route is the alkylation of 4-methylcyclohexan-1-amine with 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF). Key parameters include:

  • Temperature control : Elevated temperatures (80–100°C) enhance reaction rates but may promote side reactions like elimination .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilicity of the amine.
  • Stoichiometry : Excess alkylating agent (1.5–2.0 equivalents) ensures complete conversion of the primary amine .
    Yield optimization requires monitoring via TLC or GC-MS to detect intermediates/byproducts.

Basic: How is the structure of this compound validated experimentally?

Methodological Answer:
Structural confirmation employs:

  • ¹H/¹³C NMR : Distinct signals for the cyclohexane ring (axial/equatorial protons), butyl chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups), and amine proton (δ 1.2–2.0 ppm, broad if free) .
  • Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) at m/z 184.2 (calculated for C₁₁H₂₃N). Fragmentation patterns confirm the butyl and methyl substituents .
  • IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .

Advanced: How can stereochemical ambiguities in the cyclohexane ring be resolved?

Methodological Answer:
Stereochemical analysis involves:

  • NOE (Nuclear Overhauser Effect) NMR : Correlates spatial proximity of protons to determine axial/equatorial substituents .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., using Gaussian) predict stable conformers and compare experimental/theoretical NMR shifts .
  • X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment if crystallizable derivatives are synthesized .

Advanced: What analytical strategies identify and quantify reaction byproducts during synthesis?

Methodological Answer:

  • HPLC with UV/Vis Detection : Reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) separate amines and byproducts. Quantify using external calibration curves .
  • GC-MS : Headspace analysis detects volatile impurities (e.g., unreacted alkyl halides). Electron ionization fragments aid in structural identification .
  • LC-HRMS : High-resolution mass spectrometry distinguishes isobaric species (e.g., isomers or decomposition products) .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Reactivity Descriptors : Calculate Fukui indices (using DFT) to identify nucleophilic/electrophilic sites on the amine .
  • Transition State Modeling : Software like Gaussian or ORCA simulates reaction pathways (e.g., alkylation or oxidation) to predict activation barriers .
  • Solvent Effects : COSMO-RS models evaluate solvent interactions that influence reaction kinetics .

Advanced: How should discrepancies in thermodynamic data (e.g., ΔH, logP) be addressed?

Methodological Answer:

  • Data Cross-Validation : Compare experimental values (e.g., calorimetry for ΔH) with computational predictions (e.g., COSMOquick for logP) .
  • Error Analysis : Assess measurement techniques (e.g., differential scanning calorimetry vs. computational approximations) and quantify uncertainties .
  • Literature Harmonization : Aggregate data from authoritative databases (e.g., NIST, PubChem) and flag outliers for reinvestigation .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Neutralize with dilute acetic acid, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .

Advanced: How can regioselective alkylation be achieved in cyclohexylamine derivatives?

Methodological Answer:

  • Protecting Groups : Temporarily block the cyclohexane amine with Boc or Fmoc groups to direct alkylation to the methyl-substituted position .
  • Catalytic Control : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity in biphasic systems .
  • Steric Effects : Bulky bases (e.g., DBU) favor alkylation at less hindered sites .

Basic: What solubility properties and purification techniques apply to this compound?

Methodological Answer:

  • Solubility : Moderately soluble in polar solvents (e.g., ethanol, DCM) but poorly in water. Solubility tests guide recrystallization (e.g., using hexane/ethyl acetate) .
  • Purification : Column chromatography (silica gel, eluent: 5–10% methanol in DCM) removes polar byproducts. Distillation under reduced pressure isolates high-purity amine .

Advanced: How can mechanistic studies validate synthetic route efficiency?

Methodological Answer:

  • Kinetic Profiling : Monitor reaction progress via in-situ FTIR or NMR to identify rate-determining steps .
  • Isotope Labeling : Use ¹³C-labeled reagents to trace reaction pathways and intermediate stability .
  • Computational Mechanistics : Simulate intermediates and transition states to propose energetically favorable pathways .

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